N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Catalog No.
S1546558
CAS No.
139-76-4
M.F
C20H25NO5
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)...

CAS Number

139-76-4

Product Name

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C20H25NO5/c1-23-16-7-5-14(11-18(16)25-3)9-10-21-20(22)13-15-6-8-17(24-2)19(12-15)26-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22)

InChI Key

KDIKNBJFJOYFNY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)OC

The exact mass of the compound N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140013. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 139-76-4) is the immediate, open-chain amide precursor to the isoquinoline alkaloid Papaverine. It is formed by the condensation of homoveratrylamine and 3,4-dimethoxyphenylacetic acid. [REFS-1, REFS-2] In pharmaceutical manufacturing and quality control, it is recognized by the European Pharmacopoeia as Papaverine Impurity C, making it a critical reference standard for assessing the purity of Papaverine active pharmaceutical ingredients (API) and finished drug products. [3]

Procuring this specific amide is essential for applications where its unique identity is the basis of the procedure. For quality control, analysts cannot use the final drug, Papaverine, to quantify a process impurity; a certified standard of the impurity itself is required for accurate chromatographic identification and quantification. [1] For process development or medicinal chemistry, starting with the purified, pre-formed amide provides a more controlled entry into the critical Bischler-Napieralski cyclization step compared to a one-pot synthesis from the initial amine and acid, minimizing side reactions and improving the final product's purity and yield. [2]

Pharmacopoeial Mandate: Essential for Accurate Quantification in Papaverine Purity Testing

The European Pharmacopoeia (Ph. Eur.) monograph for Papaverine hydrochloride specifies a liquid chromatography method where this compound is designated as Impurity C. The official method provides a relative retention time of approximately 0.75 for Impurity C compared to Papaverine. For accurate quantification, the Ph. Eur. mandates the use of a specific correction factor of 2.7 for the peak area of Impurity C, a requirement that necessitates a well-characterized reference standard of the compound itself. [1]

Evidence DimensionChromatographic Behavior & Quantification (Ph. Eur. Method)
Target Compound DataRelative Retention Time (RRT) ≈ 0.75; Peak Area Correction Factor = 2.7
Comparator Or BaselinePapaverine (RRT = 1.0; Correction Factor = 1.0)
Quantified DifferenceDistinct RRT enables chromatographic separation; a 170% correction factor adjustment is required for accurate quantification vs. the parent API.
ConditionsEuropean Pharmacopoeia 6.0 HPLC method for Papaverine hydrochloride: base-deactivated octylsilyl silica gel column, UV detection at 238 nm.

For any laboratory performing quality control or release testing of Papaverine according to the European Pharmacopoeia, procuring this specific impurity standard is not optional, but a direct requirement for compliance.

Precursor Suitability: Enables Controlled and High-Purity Synthesis of Isoquinoline Core

This amide is the direct substrate for the Bischler-Napieralski reaction, which forms the 3,4-dihydropapaverine intermediate that is subsequently dehydrogenated to Papaverine. [REFS-1, REFS-2] Starting a synthesis from the isolated, high-purity amide, rather than a one-pot condensation/cyclization, allows for a cleaner cyclization reaction using dehydrating agents like phosphorus oxychloride (POCl₃). This avoids carrying unreacted starting materials or condensation byproducts into the critical ring-forming step, which is crucial for maximizing the yield and purity of the final isoquinoline product. [2]

Evidence DimensionSynthetic Route Compatibility
Target Compound DataServes as a purified, single-component substrate for the key cyclization step.
Comparator Or BaselineIn-situ generation from homoveratrylamine and 3,4-dimethoxyphenylacetic acid.
Quantified DifferenceEliminates side-reactions from the initial amidation, leading to a cleaner crude product and simplifying the purification of the final cyclized product.
ConditionsBischler-Napieralski cyclization, typically using POCl₃ or P₂O₅ as the dehydrating/condensing agent.

Procuring the purified amide intermediate provides process control, improving the reproducibility, yield, and purity of valuable, late-stage synthetic targets like Papaverine and its analogs.

Pharmacopoeial Compliance and Pharmaceutical Quality Control

Use as a certified reference material for the identification and quantification of Papaverine Impurity C in bulk drug substance and final dosage forms via HPLC, ensuring compliance with regulatory standards such as the European Pharmacopoeia. [1]

Process Optimization and Impurity Profiling

Employ as an analytical marker to monitor the completion of the amide condensation step and to develop purification strategies for its removal during the synthesis of Papaverine, ensuring the final API meets purity specifications.

Medicinal Chemistry and Analog Synthesis

Utilize as a high-purity, late-stage intermediate for the synthesis of Papaverine analogs. Its defined structure allows for controlled modification before or after the Bischler-Napieralski cyclization to explore structure-activity relationships of novel isoquinoline-based compounds. [2]

XLogP3

3

Other CAS

139-76-4

Wikipedia

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Dates

Last modified: 08-15-2023

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